
5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically active molecules. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related triazole compounds and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides with alkynes, a process that can be catalyzed by various metals, such as ruthenium, as mentioned in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates . The synthesis of related compounds, such as 5-amino-1H-[1,2,4]triazole-3-carboxamidine, involves multiple steps including acetylation, dehydration, and ammonolysis . The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide also involves multiple steps starting from an aniline derivative . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield compounds with different properties. Single-crystal X-ray analysis is often used to determine the structure of these compounds, as seen in the case of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine . The structure of the compound of interest would likely be determined using similar analytical techniques.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation and the Dimroth rearrangement. The Dimroth rearrangement involves the isomerization of triazole compounds under certain conditions, such as heating in acetic anhydride . The susceptibility of the compound of interest to such rearrangements would need to be considered in its chemical reactions analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the triazole ring. Techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy are used to study these properties . The compound of interest would likely exhibit properties consistent with other triazole derivatives, and its specific properties could be determined using these analytical methods.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Synthesis of Triazole Derivatives Exhibiting Anti-inflammatory Activity : The paper discusses the synthesis of 1-acylderivatives of triazoles and their evaluation for anti-inflammatory activity. Various synthesized compounds showed potential as anti-inflammatory agents, signifying the relevance of triazole derivatives in this area Labanauskas et al., 2001.
Synthesis and Structural Analysis
Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Triazole Derivatives : This research focused on the synthesis of a specific triazole derivative and its structural analysis using single-crystal X-ray diffraction. The study provides detailed insights into the molecular and crystal structure of such compounds Prabhuswamy et al., 2016.
Antimicrobial and Antitumour Activity
Primary Discovery of Triazole Carboxamides as Antimicrobial Agents : The study introduces a series of novel triazole carboxamides and evaluates their antimicrobial activities. Some compounds exhibited moderate to good activities, and SAR analysis was conducted to understand the structure-activity relationships Pokhodylo et al., 2021.
Synthesis and Antitumour Activity of Indazole Carboxamide : The paper discusses the synthesis of a specific indazole carboxamide and its ability to inhibit the proliferation of certain cancer cell lines, highlighting the potential anticancer applications of such compounds Hao et al., 2017.
Antioxidant Properties
Synthesis and Antioxidant Ability of New Triazole Derivatives : This research synthesized new triazole derivatives and evaluated their antioxidant properties using DPPH and FRAP assays. Some compounds showed significant free-radical scavenging ability, suggesting their potential use as antioxidants Hussain, 2016.
Propiedades
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-4-6-13(7-5-11)23-17(19)16(21-22-23)18(24)20-12-8-14(25-2)10-15(9-12)26-3/h4-10H,19H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQHGZPAUGSVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

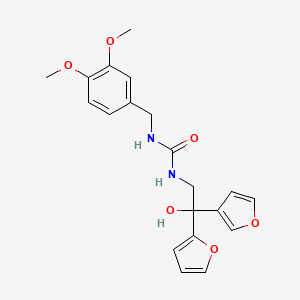
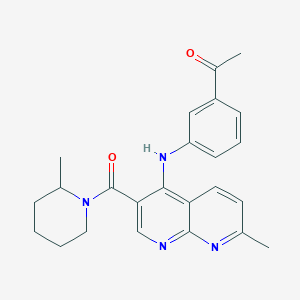
![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
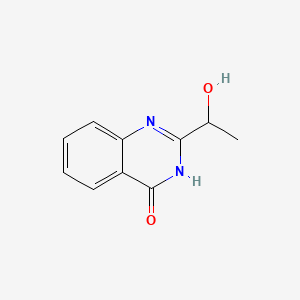
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)
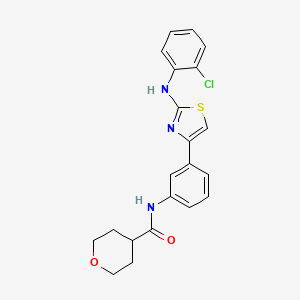
![N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2519741.png)
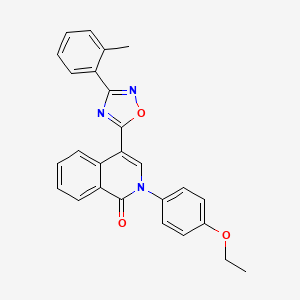

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2519744.png)
![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)